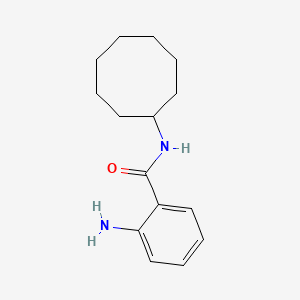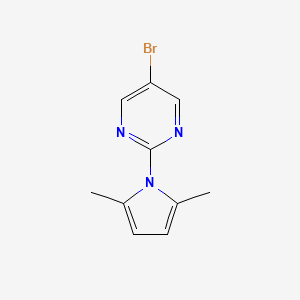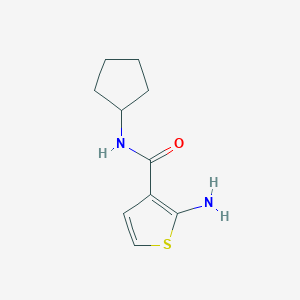
2-amino-N-cyclopentylthiophene-3-carboxamide
Description
The compound 2-amino-N-cyclopentylthiophene-3-carboxamide is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. This class of compounds has been extensively studied due to their potential biological activities, including allosteric enhancement of adenosine A1 receptors, antiarrhythmic, serotonin antagonist, antianxiety, anti-inflammatory, and antioxidant activities . The synthesis of these compounds typically involves the Gewald synthesis, a reaction that allows for the construction of the thiophene ring .
Synthesis Analysis
The synthesis of 2-amino-N-cyclopentylthiophene-3-carboxamide and its derivatives is often achieved through the Gewald reaction, which is a multicomponent reaction involving ketones, α-cyanoesters, and sulfur to form 2-aminothiophenes . The Gewald synthesis is a versatile method that has been used to prepare a wide range of thiophene derivatives with various substituents, allowing for the exploration of structure-activity relationships . Additionally, solvent-free synthesis methods, such as microwave irradiation, have been employed to synthesize related compounds, offering advantages in terms of reaction speed and environmental impact .
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been characterized using X-ray diffraction methods, revealing that these compounds often crystallize in the monoclinic space group P21/c . The crystal structures exhibit both intra- and intermolecular hydrogen bonds, which contribute to the stability of the crystal packing . The molecular geometry is further stabilized by various weak interactions, such as N-H…O=C and C-H…O interactions .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including condensation with aromatic aldehydes to form azomethine derivatives . These reactions are influenced by the substituents on the aromatic aldehydes, which affect the completeness of the condensation reaction . The resulting azomethine derivatives have been shown to possess biological activities, such as cytostatic, antitubercular, and anti-inflammatory effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. Spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have been used to confirm the structures of newly synthesized compounds . The spectral data have been correlated with substituent constants to understand the effects of different substituents on the compound's properties . Additionally, the solubility and transport across cell membranes of these compounds can be influenced by the presence of acetyl groups, as observed in the case of N-glycosyl-thiophene-2-carboxamides .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
2-Amino-N-cyclopentylthiophene-3-carboxamide and its derivatives are primarily utilized in the synthesis of various biologically active compounds. For instance, the compound has been used in the synthesis of new antibiotic and antibacterial drugs, demonstrating activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007). Similarly, its derivatives have shown significant anti-inflammatory and antioxidant activity, comparable to established drugs like ibuprofen and ascorbic acid (Kumar et al., 2008).
Development of Azomethine Derivatives
Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been targeted for synthesis due to their potential pharmacological properties, including cytostatic, antitubercular, and anti-inflammatory activities. These derivatives are considered promising for further study and molecular design in medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).
Utility in Antimicrobial Applications
The compound has also been employed in the synthesis of fused heterocyclic derivatives with in vitro antimicrobial activity against various bacteria, highlighting its potential in pharmaceutical research (Wardakhan et al., 2005).
Potential in Photophysical Research
In photophysical research, derivatives of 2-amino-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide have been synthesized and analyzed for their spectral properties. This research contributes to our understanding of the effects of substituents on spectral group absorptions, which is important in the development of materials with specific photophysical characteristics (Thirunarayanan & Sekar, 2013).
Antibacterial and Antifungal Properties
Several studies have shown that thiophene-3-carboxamide derivatives possess antibacterial and antifungal activities. These findings highlight the potential of these compounds in developing new antimicrobial agents (Vasu et al., 2003).
Synthesis under Aqueous Conditions
Innovative methods have been developed for synthesizing 2-amino-3-carboxamide derivatives of thiophene under aqueous conditions, demonstrating the versatility and adaptability of these compounds in various chemical environments (Abaee & Cheraghi, 2013).
Pharmacological Activities
Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been evaluated for various pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety activities. These studies contribute significantly to the field of medicinal chemistry, providing insights into the therapeutic potential of these compounds (Amr et al., 2010).
properties
IUPAC Name |
2-amino-N-cyclopentylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-9-8(5-6-14-9)10(13)12-7-3-1-2-4-7/h5-7H,1-4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQAZLDCCHSYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259386 | |
| Record name | 2-Amino-N-cyclopentyl-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopentylthiophene-3-carboxamide | |
CAS RN |
590353-66-5 | |
| Record name | 2-Amino-N-cyclopentyl-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590353-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-cyclopentyl-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



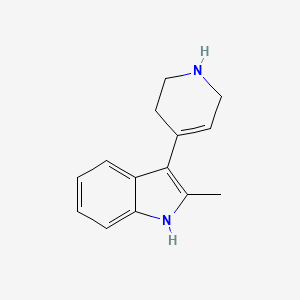
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)
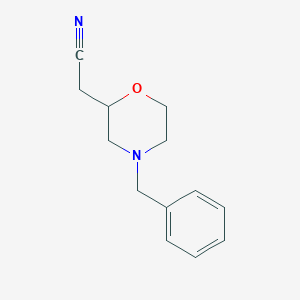
![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)
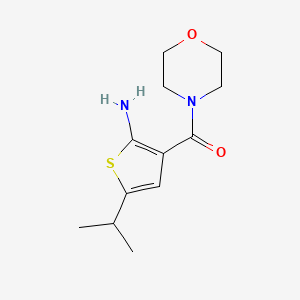
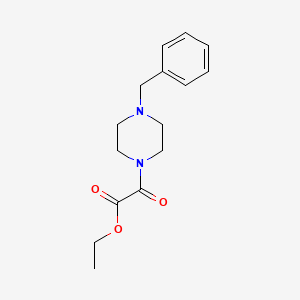
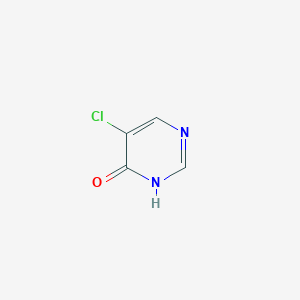
![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)
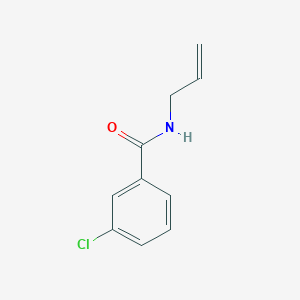
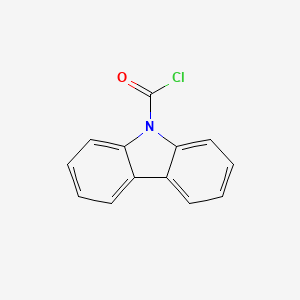
![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)
![5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274723.png)
